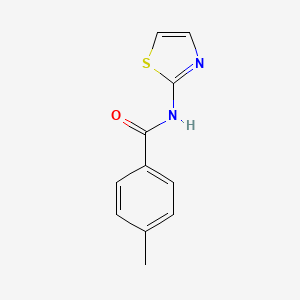

4-Methyl-N-(1,3-thiazol-2-yl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

150175-93-2 |

|---|---|

Molecular Formula |

C11H10N2OS |

Molecular Weight |

218.28 g/mol |

IUPAC Name |

4-methyl-N-(1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C11H10N2OS/c1-8-2-4-9(5-3-8)10(14)13-11-12-6-7-15-11/h2-7H,1H3,(H,12,13,14) |

InChI Key |

XLNBGXSUYFKJFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC=CS2 |

solubility |

16.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 4 Methyl N 1,3 Thiazol 2 Yl Benzamide

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring System

The thiazole ring in 4-Methyl-N-(1,3-thiazol-2-yl)benzamide is an electron-rich heterocyclic system. The exocyclic nitrogen atom of the benzamide (B126) group donates electron density into the ring, further activating it towards electrophilic attack.

Electrophilic Substitution: Theoretical and experimental studies on related 2-aminothiazole (B372263) derivatives show that electrophilic substitution occurs preferentially at the 5-position, which is the most electron-rich carbon atom. ias.ac.in The benzamido group at the 2-position acts as an activating group, directing incoming electrophiles to this C5 position. ias.ac.in

Common electrophilic substitution reactions applicable to this system include:

Halogenation: 2-Aminothiazole and its acyl derivatives readily undergo halogenation, such as bromination, to yield the corresponding 5-halo derivatives. ias.ac.in For this compound, treatment with bromine would be expected to yield 4-Methyl-N-(5-bromo-1,3-thiazol-2-yl)benzamide.

Nitration and Sulfonation: While thiazole itself is resistant to nitration and sulfonation under standard conditions due to the deactivating effect of salt formation with the ring nitrogen, the activating benzamido group may facilitate these reactions at the 5-position under carefully controlled conditions. ias.ac.in

Coupling Reactions: 2-Aminothiazole derivatives are known to couple with diazonium salts at the 5-position to form azo compounds. ias.ac.in

Nucleophilic Substitution: The thiazole ring itself is generally resistant to nucleophilic attack unless it is substituted with a strong electron-withdrawing group or a good leaving group. However, a two-step pathway for modification is possible. Following electrophilic halogenation at the 5-position, the resulting 5-halothiazole derivative can undergo nucleophilic substitution, where the halide is displaced by a strong nucleophile.

Reactions Involving the Benzamide Linkage (e.g., Hydrolysis, Transamidation)

The amide bond is a robust functional group, but it can be cleaved under specific conditions.

Hydrolysis: The benzamide linkage in this compound can be hydrolyzed to its constituent precursors, 4-methylbenzoic acid and 2-aminothiazole. This reaction typically requires harsh conditions, such as refluxing in strong aqueous acid (e.g., HCl) or base (e.g., NaOH). While specific studies on this molecule are not prevalent, the principles of amide hydrolysis are well-established in organic chemistry. Studies on the hydrolysis of related N-alkylol amides have shown that stability is highly dependent on substitution, but cleavage is generally achievable. bohrium.com

Transamidation: It is theoretically possible to exchange the thiazole amine portion of the molecule with another amine via a transamidation reaction. This process is often challenging and may require specific catalysts or high temperatures to proceed.

Chemical Modifications of the Methyl Group on the Benzene (B151609) Ring

The methyl group attached to the benzene ring is a versatile handle for further functionalization, as it is in a benzylic position.

Free-Radical Halogenation: The methyl group can be selectively halogenated using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction would produce 4-(bromomethyl)-N-(1,3-thiazol-2-yl)benzamide, a reactive intermediate that can be used for subsequent nucleophilic substitution reactions to introduce a variety of functional groups.

Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the benzylic methyl group to a carboxylic acid. This would transform the molecule into N-(1,3-thiazol-2-yl)terephthalamic acid. Care must be taken during such reactions, as strong oxidants could potentially affect the electron-rich thiazole ring.

Functional Group Interconversions and Transformation Pathways of this compound

Beyond the oxidation of the methyl group discussed previously, other parts of the molecule can potentially be oxidized. The sulfur atom in the thiazole ring is susceptible to oxidation by peroxy acids (e.g., m-CPBA) to form the corresponding sulfoxide or, under more forceful conditions, the sulfone. In related sulfonamide structures, abiotic oxidation has been noted to occur at the para-position of the benzene ring through processes like ozonation. nih.gov

The most common reduction reaction involving the benzamide structure would target the amide carbonyl group.

Amide to Amine Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can reduce the amide functionality to a secondary amine. This transformation would yield N-(4-methylbenzyl)-1,3-thiazol-2-amine, effectively converting the benzamide linker into a flexible methylene amine bridge. The aromatic benzene and thiazole rings are generally stable to these reduction conditions.

Synthesis of Substituted Analogues and Hybrid Structures of this compound

A significant body of research has focused on the synthesis of analogues of this compound for various applications, particularly in medicinal chemistry. These modifications have been explored on all three components of the molecule.

Modifications on the Benzene Ring: Analogues are often synthesized by starting with a substituted benzoic acid or benzoyl chloride, which is then coupled with 2-aminothiazole. A wide range of substituents have been incorporated onto the phenyl ring. For the closely related N-(thiazol-2-yl)benzenesulfonamides, analogues with methoxy, bromo, chloro, fluoro, and nitro groups have been synthesized from the corresponding substituted benzenesulfonyl chlorides. nih.gov Similarly, for benzamide analogues, substitutions at the 3-position of the phenyl ring with groups like fluoro, methyl, ethoxy, acetyl, and dimethylamino have been reported. semanticscholar.org

Table 1: Examples of Synthesized Analogues with Benzene Ring Modifications

| Substituent on Benzene Ring | Resulting Compound Class |

|---|---|

| 4-Methoxy | 4-Methoxy-N-(1,3-thiazol-2-yl)benzamide analogues nih.gov |

| 4-Bromo | 4-Bromo-N-(1,3-thiazol-2-yl)benzamide analogues nih.gov |

| 4-Chloro | 4-Chloro-N-(1,3-thiazol-2-yl)benzamide analogues nih.gov |

| 4-Fluoro | 4-Fluoro-N-(1,3-thiazol-2-yl)benzamide analogues nih.gov |

| 4-Nitro | 4-Nitro-N-(1,3-thiazol-2-yl)benzamide analogues nih.gov |

| 3-Fluoro | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide semanticscholar.org |

Modifications on the Thiazole Ring: Analogues with substituents on the thiazole ring are typically prepared by using a substituted 2-aminothiazole as the starting material. Research into selective antagonists of the Zinc-Activated Channel (ZAC) has led to the synthesis of analogues with various groups at the 4-position of the thiazole ring, including tert-butyl, ethylacetyl, and cyclopropyl groups. semanticscholar.org

Table 2: Examples of Synthesized Analogues with Thiazole Ring Modifications

| Substituent on Thiazole Ring | Resulting Compound Example |

|---|---|

| 4-tert-butyl | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide semanticscholar.org |

| 4-ethylacetyl | Analogues with a 4-ethylacetyl-substituted thiazol-2-yl ring semanticscholar.org |

Modifications of the Amide Linker: The amide nitrogen can also be derivatized. In studies with the analogous sulfonamide, N-alkylation has been achieved using alkylating agents like methyl iodide, benzyl chloride, and allyl bromide in the presence of a base such as calcium hydride. nih.gov This suggests that the amide nitrogen of this compound could similarly be alkylated to form tertiary amides.

Synthesis of Hybrid Structures: The core scaffold of N-(thiazol-2-yl)benzamide has been incorporated into larger, more complex "hybrid" molecules. For example, a series of novel N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides were synthesized by the heterocyclization of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas. researchgate.net Other work has focused on creating hybrids containing quinoxaline and thiazole moieties to target DNA topoisomerase II. tandfonline.com These complex syntheses demonstrate the utility of the benzamide and thiazole components as building blocks for larger molecular architectures.

Modifications on the 1,3-Thiazole Ring System

The 1,3-thiazole ring in this compound is a versatile scaffold for derivatization. The presence of nitrogen and sulfur heteroatoms, along with the aromatic nature of the ring, allows for various chemical transformations.

Research into related N-(thiazol-2-yl)-benzamide analogs has demonstrated that the thiazole ring can be modified at the 4 and 5-positions. For instance, the introduction of bulky aromatic or heteroaromatic substituents at these positions can be achieved through various synthetic methods. However, in some contexts, such as the development of selective antagonists for the Zinc-Activated Channel (ZAC), the introduction of bulky groups at the 4- and/or 5-position of the thiazole ring has been shown to eliminate biological activity. nih.gov Similarly, the substitution of the thiazole ring with other heterocyclic systems, like a 5-(tert-butyl)-1,3,4-thiadiazole ring, can also lead to a loss of activity in specific biological assays. nih.gov

The reactivity of the thiazole ring is influenced by the substituents present on it. For example, studies on related compounds have shown that analogs with unsubstituted thiazol-2-yl and 5-acyl-4-methylthiazol-2-yl rings were not beneficial for certain biological activities. nih.gov Conversely, the presence of specific substituents can be crucial. In one study, a 4-ethylacetyl-substituted thiazol-2-yl ring was found in a potent compound, highlighting the importance of the substitution pattern on the thiazole moiety. nih.gov

Further derivatization can be achieved through reactions involving the amine group of the parent 2-aminothiazole structure before the formation of the benzamide. The 2-aminothiazole scaffold is a common starting material in the synthesis of various biologically active molecules. nih.gov This precursor can undergo reactions such as sulfonylation and subsequent alkylation on the amino group to produce a wide array of derivatives. nih.gov

The following table summarizes the impact of modifications on the thiazole ring in related N-(thiazol-2-yl)-benzamide analogs on ZAC antagonist activity.

| Modification on Thiazole Ring | Substituent(s) | Impact on ZAC Antagonist Activity |

| Introduction of bulky groups | Aromatic/heteroaromatic groups at C4 and/or C5 positions | Elimination of activity nih.gov |

| Ring substitution | Replacement of thiazole with 5-(tert-butyl)-1,3,4-thiadiazole | Elimination of activity nih.gov |

| Unsubstituted/Acyl substituted | Unsubstituted thiazol-2-yl or 5-acyl-4-methylthiazol-2-yl | Not beneficial for activity nih.gov |

| Specific alkyl/acyl substitution | 4-ethylacetyl-substituted thiazol-2-yl | Found in potent antagonists nih.gov |

Substituent Effects and Diversity on the Benzene Ring

The benzene ring of this compound, with its existing methyl group at the 4-position, is amenable to further substitution reactions. The nature and position of substituents on the benzene ring can significantly influence the molecule's chemical and physical properties.

The methyl group is an activating group, which directs electrophilic aromatic substitution to the ortho and para positions relative to itself. libretexts.org Since the para position is already occupied by the amide linkage, further electrophilic substitution would be directed to the positions ortho to the methyl group (positions 3 and 5 of the benzene ring).

Studies on analogous N-(thiazol-2-yl)-benzamide compounds have explored the effects of various substituents on the phenyl ring. For example, the introduction of a nitro (NO₂) group at different positions (ortho, meta, or para) on the phenyl ring of N-(benzo[d]thiazol-2-yl)benzamide was found to influence the solid-state arrangement and electronic properties of the molecules. mdpi.com The position of the nitro group was also observed to cause a progressive red-shift in the absorption bands in the order of ortho < meta < para. mdpi.com

In a different study on ZAC antagonists, a variety of substituents were introduced onto the phenyl ring of N-(thiazol-2-yl)-benzamide analogs. A 3-fluorophenyl analog was found to be a potent inhibitor, while a 2,3,4,5,6-pentafluorophenyl analog was considerably weaker. nih.gov The introduction of methyl, ethoxy, or acetyl groups at the 3-position of the phenyl ring also substantially decreased activity, whereas a 3-dimethylamino analog retained potency. nih.gov This highlights the sensitive dependence of biological activity on the electronic and steric properties of the substituents on the benzene ring.

The withdrawal or donation of electrons by a substituent group is governed by a combination of inductive and resonance effects. libretexts.org Electron-withdrawing groups, such as nitro or carbonyl groups, tend to deactivate the ring towards electrophilic substitution and are generally meta-directing. libretexts.orglibretexts.org Conversely, electron-donating groups, like the methyl group, activate the ring and are ortho- and para-directing. libretexts.orglibretexts.org

The following table provides examples of substituent effects on the benzene ring in related N-(thiazol-2-yl)-benzamide analogs and their observed impact on ZAC antagonist activity.

| Substituent on Benzene Ring | Position | Impact on ZAC Antagonist Activity |

| 3-Fluoro | 3 | Potent inhibition nih.gov |

| 2,3,4,5,6-Pentafluoro | 2,3,4,5,6 | Considerably weaker antagonist nih.gov |

| 3-Methyl | 3 | Substantially decreased activity nih.gov |

| 3-Ethoxy | 3 | Substantially decreased activity nih.gov |

| 3-Acetyl | 3 | Substantially decreased activity nih.gov |

| 3-Dimethylamino | 3 | Roughly equipotent to potent analogs nih.gov |

Spectroscopic Characterization and Structural Analysis of 4 Methyl N 1,3 Thiazol 2 Yl Benzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural assignment of 4-Methyl-N-(1,3-thiazol-2-yl)benzamide can be achieved.

In the ¹H NMR spectrum, the protons of the 4-methylbenzoyl group and the thiazole (B1198619) ring resonate at characteristic chemical shifts. The methyl protons of the tolyl group typically appear as a singlet in the upfield region, around 2.3-2.5 ppm. The aromatic protons of the benzoyl ring exhibit signals in the downfield region, generally between 7.2 and 7.9 ppm. The protons on the thiazole ring also have distinct chemical shifts, which are influenced by the electronic environment of the heterocyclic system. The amide proton (N-H) usually appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the amide group is typically observed in the range of 165-170 ppm. The carbons of the aromatic ring of the benzoyl group and the thiazole ring resonate in the aromatic region, from approximately 100 to 160 ppm. The methyl carbon of the tolyl group gives a signal in the upfield region, usually around 20-22 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Amide (N-H) | ~10.0-12.0 (bs) | - |

| Benzoyl (C=O) | - | ~165.2 |

| Thiazole (C2) | - | ~158.9 |

| Thiazole (C4) | ~7.0-7.2 (d) | ~107.3 |

| Thiazole (C5) | ~7.5-7.7 (d) | ~137.9 |

| Benzoyl (C1') | - | ~132.7 |

| Benzoyl (C2'/C6') | ~7.92 (d) | ~127.4 |

| Benzoyl (C3'/C5') | ~7.45-7.57 (m) | ~128.7 |

| Benzoyl (C4') | - | ~141.9 |

| Methyl (CH₃) | ~2.37 (s) | ~21.2 |

Note: Predicted values are based on data from similar structures. Actual values may vary depending on the solvent and experimental conditions. (d = doublet, m = multiplet, s = singlet, bs = broad singlet)

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key functional groups.

The most prominent absorption bands include the N-H stretching vibration of the amide group, which typically appears as a sharp peak in the region of 3100-3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group gives rise to a strong absorption band around 1640-1680 cm⁻¹. The C-N stretching vibration of the amide linkage is usually observed in the range of 1540-1590 cm⁻¹. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The spectrum also shows characteristic bands for the C=C and C=N bonds within the aromatic and thiazole rings.

Interactive Data Table: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | 3065 - 3300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2923 - 2999 |

| Amide (C=O) | Stretching | 1620 - 1673 |

| Aromatic C=C | Bending | 1600 - 1626 |

| Amide (C-N) | Bending | 1522 - 1588 |

| Aliphatic C-H | Bending | 1457 - 1496 |

| S=O (in sulfonamide derivatives) | Stretching | 1303 - 1380 |

| Aromatic C-H | Bending | 706 - 767 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern in electron impact (EI) mass spectrometry for N-substituted benzamides often involves the cleavage of the amide bond. A characteristic fragmentation is the loss of the thiazole moiety to form a stable benzoyl cation. The subsequent fragmentation of this cation can lead to the loss of a carbonyl group, resulting in a phenyl cation. The thiazole ring can also undergo fragmentation.

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Structure | Expected m/z |

| Molecular Ion | [C₁₁H₁₀N₂OS]⁺ | 218 |

| Benzoyl cation | [C₇H₅O]⁺ | 105 |

| Phenyl cation | [C₆H₅]⁺ | 77 |

| Thiazole radical cation | [C₃H₃NS]⁺ | 85 |

X-ray Crystallography for Solid-State Three-Dimensional Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine bond lengths, bond angles, and intermolecular interactions.

Interactive Data Table: Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.5297 (12) |

| b (Å) | 6.1860 (6) |

| c (Å) | 20.657 (2) |

| β (°) | 101.431 (2) |

| V (ų) | 1444.1 (3) |

| Z | 4 |

Data for 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, a structurally related compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound (C₁₁H₁₀N₂OS), the theoretical elemental composition can be calculated from its molecular formula and the atomic masses of its constituent elements.

Interactive Data Table: Elemental Analysis Data for this compound (C₁₁H₁₀N₂OS)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 11 | 132.11 | 60.53 |

| Hydrogen (H) | 1.01 | 10 | 10.10 | 4.63 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 12.83 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 7.33 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 14.69 |

| Total | 218.30 | 100.00 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. Thin-layer chromatography (TLC) and column chromatography are widely used in the synthesis of this compound and its derivatives.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a chemical reaction and for preliminary purity checks. researchgate.net A small amount of the reaction mixture is spotted on a TLC plate coated with an adsorbent like silica (B1680970) gel, which is then developed in a suitable solvent system. The separated components are visualized, often under UV light, and their retention factors (Rf values) are calculated. nih.gov

Column Chromatography: For the purification of the crude product, column chromatography is employed. nih.gov The crude mixture is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or a mixture of solvents (eluent) is passed through the column to separate the components based on their differential adsorption to the stationary phase. nih.gov Fractions are collected and analyzed by TLC to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique used for the final purity assessment of the synthesized compounds. researchgate.net It offers high resolution and sensitivity, allowing for the detection and quantification of even minor impurities. researchgate.net

Computational and Theoretical Investigations of 4 Methyl N 1,3 Thiazol 2 Yl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Natural Bond Orbital (NBO) Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 4-Methyl-N-(1,3-thiazol-2-yl)benzamide and its derivatives. Density Functional Theory (DFT) is a widely used method to determine optimized geometry, vibrational frequencies, and molecular orbital energies. bohrium.com Studies on analogous structures often employ the B3LYP functional with basis sets like 6-31G or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. bohrium.comresearchgate.net

These calculations yield critical electronic descriptors that govern the molecule's reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—reveals regions susceptible to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov For instance, in a related thiazole (B1198619) derivative, DFT calculations showed the HOMO to be localized on the five-membered heterocyclic ring, indicating its role as the primary electron donor. nih.gov

Natural Bond Orbital (NBO) analysis provides further detail on intramolecular charge transfer and stabilizing interactions. For the parent N-(Thiazol-2-yl) benzamide (B126) structure, NBO analysis has been used to investigate weak stabilizing interactions, such as those between the amide oxygen and the thiazole sulfur atoms.

Table 1: Representative Quantum Chemical Reactivity Descriptors (Illustrative Data Based on a Related Thiazole Derivative nih.gov)

| Descriptor | Calculated Value (a.u.) | Interpretation |

|---|---|---|

| Ionization Energy (I) | 0.2165 | Energy required to remove an electron. |

| Electron Affinity (A) | 0.0934 | Energy released upon gaining an electron. |

| Electronegativity (χ) | 0.1549 | Tendency to attract electrons. |

| Global Hardness (η) | 0.0615 | Resistance to change in electron distribution. |

| Global Softness (S) | 8.1300 | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | 0.1948 | Propensity to accept electrons. |

Conformational Analysis and Exploration of Energy Landscapes

The this compound molecule is non-planar, a feature critical to its crystal packing and receptor-binding capabilities. Conformational analysis explores the rotational freedom around the single bonds, particularly the amide C-N bond and the bonds connecting the rings to the amide linker. X-ray crystallography studies of the parent compound, N-(1,3-thiazol-2-yl)benzamide, reveal a significant dihedral angle between the benzoyl and thiazole rings, with reported values around 43.6°. researchgate.net

The existence of multiple polymorphs for N-(1,3-thiazol-2-yl)benzamide highlights a complex energy landscape with several stable or metastable conformational states. researchgate.net One polymorph may feature molecules related by inversion symmetry, while another shows a twisted dimer arrangement. researchgate.net These variations in conformation and crystal packing are governed by a delicate balance of intermolecular forces. researchgate.net Theoretical calculations suggest that the attractive dipole-dipole interaction between the amide N-H group and the thiazole nitrogen atom plays a more significant role in determining the preferred conformation than other weaker intramolecular interactions.

Molecular Docking Studies for Predicting Molecular Interactions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. semanticscholar.org For derivatives of this compound, docking studies are instrumental in identifying potential biological targets and elucidating binding modes at the atomic level.

This scaffold has been investigated against a range of biological targets, demonstrating its versatility. Docking studies have provided insights into how these molecules can inhibit enzymes or modulate receptor activity. Key interactions typically involve hydrogen bonds with the amide group and thiazole nitrogen, as well as hydrophobic interactions involving the phenyl and thiazole rings. For example, docking of a related benzamide derivative into the active site of the elastase enzyme revealed hydrogen bonding with residue Gln34 and a favorable docking score of -7.4 kcal/mol. nih.gov Similarly, other thiazole-containing compounds have been docked against targets like E. coli dihydroorotase and α,β-tubulin. semanticscholar.orgnih.gov

Table 2: Representative Molecular Docking Studies of Thiazole Benzamide Analogs

| Derivative Class | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Quinoline-iminothiazoline benzamide nih.gov | Elastase | -7.4 | Gln34, Asn76, Glu80, Tyr38 |

| Thiadiazolyl-thiazolidinyl benzamide nih.gov | α,β Tubulin (1SA0) | Not specified | Binding observed at colchicine (B1669291) site |

| Benzothiazolyl-carbamothioyl benzamide semanticscholar.org | E. coli dihydroorotase (2eg7) | Not specified (Identified as potential lead) | Favorable interactions observed |

| Thiazolidinone-benzothiazole analogues researchgate.net | CYP450 3A4 | -8.634 (most potent analog) | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. sciepub.com For N-(1,3-thiazol-2-yl)benzamide derivatives, QSAR models are developed to predict the activity of new analogs and to guide the design of more potent molecules.

In a typical QSAR study, a set of synthesized compounds is evaluated for a specific biological activity (e.g., anti-HIV, anticancer). researchgate.netnih.gov Various molecular descriptors are then calculated for each compound using computational methods. These descriptors quantify physicochemical properties such as:

Electronic properties: Dipole moment, HOMO/LUMO energies, atomic charges (calculated via DFT). researchgate.net

Steric properties: Molecular volume, surface area, specific shape indices (e.g., Kappa indices). nih.gov

Hydrophobicity: Partition coefficient (e.g., XlogP). nih.gov

Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical model linking these descriptors to the observed activity. nih.gov For a series of N-(thiazol-2-ylidene)-benzamides, QSAR models successfully correlated electronic, steric, and solubility parameters with anti-HIV activity. researchgate.net Another study on thiazole derivatives targeting tubulin found a high correlation (r²: 0.941) between cytotoxic activity and descriptors like XlogP, kaapa2, and Quadrupole1. nih.gov

Pharmacophore Modeling and Ligand-Based Computational Design

Pharmacophore modeling is a powerful ligand-based design strategy that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to bind to a specific biological target. sciepub.com This model serves as a template for designing new molecules with potentially improved activity.

For classes of compounds including the thiazole benzamide core, pharmacophore models are generated by aligning a set of active molecules and extracting their common features. arabjchem.org For instance, a pharmacophore model for thiazole-based inhibitors might identify the thiazole nitrogen as a key hydrogen bond acceptor, the amide N-H as a hydrogen bond donor, and the phenyl ring as a hydrophobic feature. nih.gov Such models are then used to screen large virtual libraries of compounds to find new molecules that match the pharmacophore query, thus prioritizing candidates for synthesis and biological testing. A study on acyl 1,3,4-thiadiazole (B1197879) amides as antitubulin agents generated a four-point pharmacophore model (two hydrogen bond acceptors, one aromatic ring, and one hydrophobic group) that proved crucial for identifying key structural features. arabjchem.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Exclusively Computational)

Before a compound can be a successful drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. frontiersin.org In silico ADME prediction allows for the early assessment of a compound's drug-likeness, helping to identify potential liabilities and reduce late-stage failures in drug development. nih.gov

Various computational models and online tools, such as SwissADME and pkCSM, are used to predict a wide range of pharmacokinetic properties for molecules like this compound. frontiersin.orgnih.gov Predictions are often based on physicochemical properties such as molecular weight, lipophilicity (LogP), solubility, and polar surface area. Studies on related heterocyclic compounds have shown that these in silico tools can effectively predict properties like human oral absorption, blood-brain barrier penetration, plasma protein binding, and interaction with metabolic enzymes like cytochrome P450s. frontiersin.orgresearchgate.net For many thiazole derivatives, these predictions indicate good oral bioavailability and drug-like characteristics. rjptonline.org

Table 3: Commonly Predicted In Silico ADME Parameters

| Parameter | Description | Importance |

|---|---|---|

| Gastrointestinal (GI) Absorption | Predicted absorption from the gut into the bloodstream. frontiersin.org | Crucial for oral drug efficacy. |

| Blood-Brain Barrier (BBB) Permeation | Likelihood of crossing the BBB to act on the central nervous system (CNS). nih.gov | Defines potential for CNS activity or side effects. |

| CYP450 Inhibition/Substrate | Interaction with key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). frontiersin.org | Predicts potential for drug-drug interactions. |

| P-glycoprotein (P-gp) Substrate | Whether the compound is actively transported out of cells by P-gp. frontiersin.org | Affects drug absorption and distribution. |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and potential for oral activity. | Early filter for identifying compounds with potential pharmacokinetic issues. |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis, Noncovalent Interaction Index)

The way molecules of this compound interact with each other in the solid state dictates their crystal packing, polymorphism, and physical properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions. nih.gov It maps the close contacts between molecules in a crystal, providing a detailed picture of non-covalent interactions.

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Thiazole Compounds

| Interaction Type | Compound A (%) nih.gov | Compound B (%) nih.gov | Compound C (%) nih.gov |

|---|---|---|---|

| H···H | 44.1 | 43.0 | 37.6 |

| C···H / H···C | 15.3 | 18.0 | 7.6 |

| O···H / H···O | - | 17.0 | 16.8 |

| N···H / H···N | - | 6.0 | 13.0 |

| S···H / H···S | - | - | 15.4 |

| Compound A: (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide nih.gov. Compound B: (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid nih.gov. Compound C: 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one nih.gov. |

Mechanistic Biological Interaction Studies of 4 Methyl N 1,3 Thiazol 2 Yl Benzamide

Exploration of Molecular Targets and Binding Mechanisms (e.g., Enzymes, Receptors, Ion Channels)

The biological activity of 4-Methyl-N-(1,3-thiazol-2-yl)benzamide is predicated on its ability to interact with specific molecular targets within the body, including enzymes, receptors, and ion channels. The thiazole (B1198619) and benzamide (B126) moieties of the compound are key to its binding affinity and specificity for these targets .

In Vitro Enzyme Inhibition Studies (e.g., Eg5 ATPase, Rho-kinase, Glucokinase)

While direct enzymatic inhibition studies on this compound are not extensively documented in the available literature, research on structurally similar compounds provides valuable insights into its potential enzyme-modulating activities.

Eg5 ATPase: The mitotic kinesin Eg5 is a crucial enzyme for the formation of the bipolar spindle during cell division, making it a target for anticancer drug development. While specific inhibitory data for this compound against Eg5 ATPase is not available, the broader class of thiazole-containing compounds has been investigated as inhibitors of this enzyme.

Rho-kinase: Rho-associated kinases (ROCK) are involved in various cellular processes, and their inhibition is a therapeutic strategy for several diseases. A study on 4-aryl-5-aminomethyl-thiazole-2-amines, a class of compounds structurally related to this compound, demonstrated inhibitory activity against ROCK II. The most potent compound in that series exhibited an IC50 value of 20 nM nih.govresearchgate.net. Molecular docking studies suggest that these compounds interact with the active site of ROCK I through hydrogen bonds and pi-cation interactions nih.gov.

Glucokinase: Glucokinase (GK) is a key regulator of glucose homeostasis, and its activators are being explored as treatments for type 2 diabetes nih.gov. Several studies have reported on N-thiazol-2-yl-benzamide derivatives as potent glucokinase activators researchgate.netresearchgate.net. For instance, novel acetylenyl-containing benzamide derivatives have been identified as potent glucokinase activators, with one compound showing an EC50 of 27 nM and a 2.16-fold increase in glucose uptake nih.gov. Another study on N-benzothiazol-2-yl benzamide derivatives found that some analogs strongly increased the catalytic action of GK, with an activation fold of about 2.0 compared to the control japsonline.com. These findings suggest that the N-(1,3-thiazol-2-yl)benzamide scaffold is a promising framework for the development of glucokinase activators.

Table 1: In Vitro Enzyme Modulation by Compounds Structurally Related to this compound

| Enzyme | Related Compound Class | Activity | Potency |

|---|---|---|---|

| Rho-kinase II | 4-aryl-5-aminomethyl-thiazole-2-amines | Inhibition | IC50 = 20 nM (most potent analog) nih.govresearchgate.net |

| Glucokinase | Acetylenyl benzamide derivatives | Activation | EC50 = 27 nM (most potent analog) nih.gov |

In Vitro Receptor Binding and Modulatory Activity (e.g., mGlu1, Zinc-Activated Channel (ZAC), Adenosine Receptors)

The interaction of this compound with various receptors has been a focal point of research, with significant findings related to the Zinc-Activated Channel.

mGlu1: Metabotropic glutamate receptor 1 (mGlu1) is involved in synaptic plasticity and is a target for various neurological disorders. While specific binding data for this compound at the mGlu1 receptor is not available, related thiazole derivatives have been explored as modulators of metabotropic glutamate receptors nih.gov.

Zinc-Activated Channel (ZAC): The Zinc-Activated Channel (ZAC) is a unique member of the Cys-loop receptor superfamily of ligand-gated ion channels nih.gov. A significant study identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the ZAC nih.govsemanticscholar.org. A compound library screening led to the discovery of an initial hit, which was then optimized. Several analogs demonstrated potent ZAC inhibition with IC50 values in the range of 1–3 μM nih.govsemanticscholar.org. These compounds were found to be selective for ZAC, showing no significant activity at other Cys-loop receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors at concentrations up to 30 μM nih.govsemanticscholar.org.

Adenosine Receptors: Adenosine receptors play crucial roles in various physiological processes. Studies on substituted 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives have shown their potential as antagonists for the adenosine A1 receptor, exhibiting high affinity and selectivity nih.gov. Another study on 7-amino-thiazolo[5,4-d]pyrimidine derivatives, which also contain a thiazole ring system, reported compounds with high affinity for the human A2A adenosine receptor, with some analogs showing Ki values in the low nanomolar range unicam.it.

Table 2: In Vitro Receptor Modulation by this compound and Related Compounds

| Receptor | Compound Class | Activity | Potency |

|---|---|---|---|

| Zinc-Activated Channel (ZAC) | N-(thiazol-2-yl)-benzamide analogs | Antagonist | IC50 = 1–3 μM nih.govsemanticscholar.org |

| Adenosine A1 Receptor | Substituted 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives | Antagonist | High affinity and selectivity nih.gov |

In Vitro Investigations into Cellular Pathways and Molecular Processes

The interaction of this compound with its molecular targets can trigger a cascade of events within cellular pathways and molecular processes.

Elucidation of Specific Protein-Ligand Interactions

The binding of a ligand to its protein target is governed by a complex interplay of intermolecular forces. For thiazole derivatives, interactions such as hydrogen bonding and hydrophobic interactions are crucial for their biological activity . Molecular docking and dynamics simulations are powerful tools to elucidate these interactions at an atomic level nih.gov. Studies on related compounds have shown that the thiazole ring can participate in π-stacking and other hydrophobic interactions, while hydrogen bonds help to stabilize the binding of the inhibitor to the protein's active site researchgate.netresearchgate.net.

Modulation of Defined Metabolic Pathways

While direct evidence for the modulation of specific metabolic pathways by this compound is limited, its potential as a glucokinase activator suggests an influence on glucose metabolism nih.gov. Glucokinase plays a central role in glycolysis and glycogen synthesis in the liver and insulin secretion in the pancreas nih.gov. Activation of glucokinase would be expected to enhance these pathways, leading to lower blood glucose levels.

Mechanistic Insights into Observed Biological Effects (e.g., Molecular Mechanism of Action at the Cellular or Sub-Cellular Level)

The molecular interactions and pathway modulations discussed above culminate in observable biological effects at the cellular and sub-cellular levels.

The antagonistic activity of N-(thiazol-2-yl)-benzamide analogs at the Zinc-Activated Channel (ZAC) provides a clear example of a molecular mechanism of action nih.govsemanticscholar.org. These compounds act as negative allosteric modulators, meaning they bind to a site on the receptor different from the agonist binding site and reduce the receptor's response to the agonist (in this case, zinc ions) nih.govsemanticscholar.org. The slow onset of the channel block by these antagonists suggests that their inhibition is state-dependent, possibly binding preferentially to a specific conformational state of the channel nih.govsemanticscholar.org. This modulation of an ion channel can have significant effects on cellular signaling and function.

Furthermore, the potential for thiazole derivatives to induce cell cycle arrest, as seen with a related compound, points to a mechanism of action relevant to cancer therapeutics . By halting the cell cycle, such compounds can inhibit the proliferation of cancer cells .

Comparative Analysis with Structurally Related Benzamide-Thiazole Systems for Mechanistic Parallels

The this compound scaffold serves as a foundational structure for a variety of biologically active compounds. A comparative analysis of this compound with structurally related benzamide-thiazole systems reveals significant mechanistic parallels, particularly in how molecular architecture influences interactions with diverse biological targets. These parallels are most evident when examining structure-activity relationships (SAR) across different classes of enzymes and ion channels.

One major area of investigation involves the role of the benzamide-thiazole core in enzyme inhibition. Studies on a series of thiazole-benzamide derivatives as α-glucosidase inhibitors have provided insights into their mechanism. For instance, kinetic analysis of the most potent compound in one study, compound 6c, demonstrated a competitive mode of inhibition against α-glucosidase. bohrium.com This suggests that the molecule directly competes with the substrate for binding at the enzyme's active site. The study also highlighted that the type, position, and steric hindrance of substituents on the benzamide ring significantly influence inhibitory activity. bohrium.com Similarly, research into benzamide derivatives of 2-aminothiazole (B372263) as potential agents for Alzheimer's disease identified compounds that act as mixed-type inhibitors of cholinesterase enzymes. researchgate.net This indicates that these related structures can bind to both the active site and an allosteric site on the enzyme.

Another significant mechanistic parallel is observed in the modulation of ion channels. An extensive study on N-(thiazol-2-yl)-benzamide analogs identified the first selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. semanticscholar.orgnih.gov Detailed functional characterization revealed that these compounds act as negative allosteric modulators, binding to the transmembrane and/or intracellular domains of the receptor rather than the agonist binding site. nih.gov The structure-activity relationship in this system is highly sensitive to substitutions on both the thiazole and benzamide rings. For example, bulky substituents in the 4-position of the thiazole ring were found to be detrimental to activity. semanticscholar.org

Further research on inhibitors for the kinesin HSET (KIFC1) also underscores the importance of the benzamide motif's substitution pattern. In a series of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate inhibitors, altering the position of a methyl group on the benzamide ring had a dramatic effect on potency. An ortho-substituted analog showed a seventy-fold decrease in potency against HSET compared to the para-substituted version, highlighting a stringent structural requirement for effective binding. nih.gov This sensitivity to substituent placement on the benzamide ring is a recurring theme across different biological targets, suggesting a common mechanistic principle where the orientation and electronic properties of this part of the molecule are critical for interaction with the target protein.

The benzamide-thiazole framework has also been successfully employed in the design of glucokinase (GK) activators for potential anti-diabetic therapy. A series of thiazol-2-yl benzamide derivatives were found to act as allosteric GK activators. researchgate.net In silico docking studies confirmed their binding to the allosteric site of the GK enzyme, which is consistent with the mechanistic findings for ZAC antagonists, where an allosteric mechanism is also at play. nih.govresearchgate.net

The comparative data illustrates that while the ultimate biological effect—be it enzyme inhibition, ion channel antagonism, or enzyme activation—differs, the underlying mechanistic principles guided by the benzamide-thiazole structure show remarkable parallels. The substitutions on both heterocyclic rings consistently dictate the potency and, in some cases, the mode of action (e.g., competitive vs. allosteric modulation).

Interactive Data Tables

Table 1: Comparative Analysis of Benzamide-Thiazole Derivatives Across Different Biological Targets

| Compound Series | Biological Target | Mechanism of Action | Key Structural Determinants |

| Thiazole-benzamide derivatives (6a-6o) | α-glucosidase | Competitive Inhibition | Substituent type, position, and steric hindrance on the benzamide ring influence activity. bohrium.com |

| N-(thiazol-2-yl)-benzamide analogs | Zinc-Activated Channel (ZAC) | Negative Allosteric Modulator | Modifications to both phenyl and thiazole rings are critical; bulky groups at thiazole position 4 are detrimental. semanticscholar.orgnih.gov |

| Benzamide derivatives of 2-aminothiazole | Cholinesterase (AChE/BChE) | Mixed-type Inhibition | The specific benzamide and thiazole substitutions determine potency and selectivity. researchgate.net |

| 2-(3-Benzamidopropanamido)thiazole derivatives | Kinesin HSET (KIFC1) | ATP-competitive Inhibition | The position of substituents on the benzamide ring is critical; ortho-methyl substitution drastically reduces potency compared to para. nih.gov |

| Thiazol-2-yl benzamide derivatives | Glucokinase (GK) | Allosteric Activation | Binding interactions occur at the allosteric site of the enzyme. researchgate.net |

Table 2: Structure-Activity Relationship (SAR) Highlights for Selected Benzamide-Thiazole Analogs

| Parent Compound/Series | Modification | Effect on Activity | Target |

| N-(thiazol-2-yl)-benzamide (ZAC Antagonists) | Introduction of bulky substituents in the 4-position of the thiazole ring. | Inactivity or significantly reduced antagonist potency. semanticscholar.org | ZAC |

| N-(thiazol-2-yl)-benzamide (ZAC Antagonists) | Substitution of the 4-tert-butyl group on the thiazole for a cyclopropyl ring. | Decreased antagonist potency. semanticscholar.org | ZAC |

| 2-(3-Benzamidopropanamido)thiazole (HSET Inhibitors) | Moving a methyl substituent on the benzamide ring from para to ortho position. | Seventy-fold reduction in potency. nih.gov | HSET |

| 2-(3-Benzamidopropanamido)thiazole (HSET Inhibitors) | Replacement of 3-methylbenzamide with simple acetamide or benzamide. | Ablation of activity. nih.gov | HSET |

Potential Non Pharmaceutical Applications of 4 Methyl N 1,3 Thiazol 2 Yl Benzamide

Applications in Materials Science (e.g., Novel Polymers, Organic Semiconductors, Fluorescent Dyes)

The thiazole (B1198619) moiety is a recognized component in the design of organic functional materials. Thiazole and its derivatives are electron-accepting heterocycles that have been incorporated into organic semiconductors, which have seen extensive research for applications in organic electronics. researchgate.net The conjugated system of the thiazole ring in compounds like 4-Methyl-N-(1,3-thiazol-2-yl)benzamide suggests its potential as a building block for creating larger, more complex molecules with desirable electronic and photophysical properties.

While direct polymerization of this compound is not widely reported, its structural elements are found in various functional polymers. The benzamide (B126) group can participate in hydrogen bonding, which can influence the self-assembly and macroscopic properties of polymeric materials.

In the realm of organic semiconductors, thiazole-based materials are valued for their electronic and optical characteristics. researchgate.net Research into thiazole-containing small molecules and polymers has highlighted their utility in organic field-effect transistors (OFETs), organic photovoltaic cells (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net

Furthermore, the thiazole nucleus is a component of some fluorescent dyes. For instance, novel push-pull styryl chromophores have been synthesized from 4-chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde, which exhibit interesting photophysical properties. researchgate.net While this compound itself is not a dye, its core structure could be chemically modified to create novel fluorescent compounds. Research on N-(benzo[d]thiazol-2-yl)-benzamide derivatives has also indicated their luminescent properties. mdpi.com

| Thiazole Derivative Class | Potential Application | Relevant Finding |

|---|---|---|

| Thiazolo[5,4-d]thiazoles | Solar cells, OLEDs, Probes for live-cell imaging | Rigid, coplanar structure with an extended π-conjugated system. researchgate.net |

| Styryl Chromophores from Thiazole Aldehyde | Fluorescent Dyes | Exhibit photophysical characteristics sensitive to solvent polarity and viscosity. researchgate.net |

| N-(benzo[d]thiazol-2-yl)-nitrobenzamide | Luminescent Materials | Functionalization with a nitro group influences solid-state arrangement and fluorescence properties. mdpi.com |

Role as a Versatile Chemical Building Block for the Synthesis of Complex Organic Molecules

The structure of this compound, featuring both a reactive benzamide and a thiazole core, makes it a valuable intermediate in organic synthesis. The 2-aminothiazole (B372263) scaffold is a common starting point for the creation of more elaborate molecules. nih.gov Similarly, benzamide derivatives are widely used in the synthesis of a variety of organic compounds. researchgate.net

The N-H bond of the amide linkage can be a site for further chemical reactions, allowing for the attachment of other molecular fragments. The thiazole ring itself can be functionalized, or it can act as a directing group in reactions involving the benzoyl portion of the molecule. This versatility allows chemists to use this compound and its analogues as starting materials to construct a diverse array of more complex organic structures for various applications. researchgate.net

Exploration in Agrochemical Research (e.g., Fungicides, Biocides)

The thiazole ring is a key structural feature in a number of compounds with demonstrated biological activity, including in the agrochemical sector. Several studies have investigated the fungicidal properties of thiazole derivatives, suggesting a potential role for compounds like this compound in the development of new crop protection agents.

For example, a novel class of N-thiazol-4-yl-salicylamides has been identified as highly active against significant plant pathogens such as Phytophthora infestans (late blight in potatoes and tomatoes) and Plasmopara viticola (downy mildew in grapevines). nih.gov Another study focused on N-(thiazol-4-ylmethyl)benzenesulfonamide derivatives, which showed notable bioactivity against fungi like Curvularia lunata, Botrytis cinerea, and Sclerotinia sclerotiorum. researchgate.net

Furthermore, research into 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their derivatives has revealed their antifungal activity against several agricultural fungi. mdpi.com These findings underscore the potential of the thiazole moiety in designing new fungicides. The specific structure of this compound, with its particular substitution pattern, could be a starting point for the synthesis and screening of new agrochemical candidates.

| Compound Class | Target Fungi | Key Finding |

|---|---|---|

| N-thiazol-4-yl-salicylamides | Phytophthora infestans, Plasmopara viticola, Pythium ultimum | Originated from amide reversion of lead structures and are highly active against important phytopathogens. nih.gov |

| N-(thiazol-4-ylmethyl) benzenesulfonamide (B165840) derivatives | Curvularia lunata, Botrytis cinerea, Sclerotinia sclerotiorum | 2,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide exhibited superior fungicidal activity to the commercial product hymexazol (B17089) against certain fungi. researchgate.net |

| 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Various agricultural fungi | Certain derivatives showed higher fungicidal effects than other prepared compounds. mdpi.com |

Development of Dyes and Pigments for Industrial and Research Purposes

The structural framework of this compound contains chromophoric groups that could be exploited in the development of dyes and pigments. The combination of the aromatic benzoyl group and the heterocyclic thiazole ring forms a conjugated system that can absorb and emit light, a fundamental property of colorants.

While the parent compound may not be intensely colored, chemical modifications can lead to the creation of novel dyes. For instance, the synthesis of a novel azo-azomethine dye containing a thiazole moiety has been reported, which, when complexed with metal ions, exhibits interesting properties. biointerfaceresearch.com Azo dyes are a major class of synthetic colorants used in a wide range of industries.

Additionally, as mentioned in the materials science section, fluorescent styryl dyes have been synthesized from thiazole-based precursors. researchgate.net These types of dyes are valuable in various research and industrial applications, including as fluorescent labels and in imaging technologies. The core structure of this compound could potentially be elaborated to produce new classes of dyes and pigments with specific color and performance characteristics.

Utility as Chemical Probes in Fundamental Biological Studies (Non-Therapeutic Contexts)

In the field of chemical biology, small molecules are invaluable tools for probing the function of biological systems. This compound and its analogues have shown promise in this area, particularly as selective modulators of protein function.

A significant example is the discovery of N-(thiazol-2-yl)-benzamide analogues as the first class of selective antagonists for the Zinc-Activated Channel (ZAC). nih.gov ZAC is a member of the Cys-loop receptor superfamily of ligand-gated ion channels, and understanding its physiological roles has been hampered by a lack of selective pharmacological tools. nih.gov

The identification of these benzamide-thiazole compounds as selective antagonists provides researchers with chemical probes to study the function and signaling of ZAC in a non-therapeutic context. nih.gov By selectively blocking the channel, scientists can investigate its role in various physiological and pathological processes. This utility as a research tool highlights a key non-pharmaceutical application of this class of compounds in advancing fundamental biological knowledge. nih.gov

Future Research Directions and Unexplored Avenues for 4 Methyl N 1,3 Thiazol 2 Yl Benzamide

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to N-(thiazol-2-yl)benzamide derivatives often involve multi-step procedures that may utilize traditional heating methods and solvents like acetic acid. researchgate.netscielo.br Future research should prioritize the development of more efficient and environmentally benign synthetic strategies. A key area for exploration is the implementation of green chemistry principles. This includes investigating one-pot synthesis protocols, which reduce waste and improve time efficiency by minimizing intermediate purification steps. mdpi.com

Furthermore, the use of alternative energy sources such as microwave irradiation could significantly shorten reaction times and potentially improve yields compared to conventional heating. nih.gov The exploration of novel catalytic systems, including biocatalysts or heterogeneous catalysts, could offer pathways that operate under milder conditions and allow for easier product separation and catalyst recycling. A shift towards greener solvents, replacing traditional ones like DMF with more sustainable alternatives, is another critical direction. mdpi.com The development of flow chemistry processes for the synthesis of 4-Methyl-N-(1,3-thiazol-2-yl)benzamide and its analogues would also represent a significant advance, offering enhanced control over reaction parameters, improved safety, and scalability.

Advanced Spectroscopic Techniques for Real-time Monitoring and In-depth Structural Characterization

While standard spectroscopic methods such as 1H NMR, 13C NMR, and IR are routinely used to confirm the structure of newly synthesized thiazole (B1198619) derivatives, mdpi.combenthamdirect.comniscpr.res.in a deeper and more dynamic understanding of this compound requires the application of more advanced techniques.

For an unambiguous structural elucidation and to understand through-bond and through-space correlations, comprehensive two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are essential. mdpi.com While the solid-state conformation of related compounds like 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide has been determined by X-ray crystallography, nih.gov obtaining a single crystal structure of the title compound would provide invaluable, definitive information about its three-dimensional architecture, including bond angles, lengths, and intermolecular interactions in the solid state. mdpi.com

Furthermore, techniques for real-time reaction monitoring, such as in-situ FT-IR or Raman spectroscopy, could be employed to study the kinetics and mechanism of its synthesis. This would allow for precise optimization of reaction conditions and provide deeper mechanistic insights that are not accessible through endpoint analysis alone.

Deeper Computational Mechanistic Elucidations and Predictive Modeling

Computational chemistry offers powerful tools to complement experimental research. For the parent compound, N-(Thiazol-2-yl)benzamide, computational studies using Density Functional Theory (DFT) have already been employed to investigate conformational preferences and the nature of noncovalent interactions. researchgate.net Similar in-depth computational analyses should be extended to this compound. Such studies can elucidate how the addition of the methyl group influences the molecule's electronic structure, conformational landscape, and intermolecular interaction patterns. niscpr.res.inresearchgate.net

Future computational work could involve Quantitative Structure-Activity Relationship (QSAR) modeling. benthamdirect.comnih.gov By synthesizing a series of analogues and correlating their structural features with specific properties (e.g., spectroscopic shifts, reactivity), predictive models can be built. These models can guide the rational design of new derivatives with desired characteristics. Molecular docking simulations, which have been used for related compounds, could predict binding modes and affinities to various non-therapeutic targets, such as enzymes or material surfaces, opening avenues for new applications. mdpi.comnih.gov Molecular dynamics (MD) simulations could further provide insights into the compound's behavior in different solvent environments and its dynamic interactions with target molecules.

Exploration of Novel Non-Biological and Industrial Applications

While much of the focus on thiazole-containing compounds is in medicinal chemistry, niscpr.res.inresearchgate.net the unique electronic properties of the this compound scaffold suggest its potential in various non-biological and industrial fields. The heterocyclic thiazole ring is a component in molecules used in materials science and agrochemicals. evitachem.com

Future research should explore the viability of this compound as a building block for novel organic materials. Its conjugated system could be exploited in the design of organic dyes or electronic materials. The nitrogen and sulfur atoms in the thiazole ring offer potential as corrosion inhibitors for metals, an application where heterocyclic compounds have shown significant promise. Additionally, given the broad use of thiazole derivatives in agriculture, investigating its potential as a lead compound for new agrochemicals (e.g., fungicides or herbicides) is a logical and unexplored direction. evitachem.com

Design and Synthesis of New Analogues as Molecular Probes for Fundamental Research (Non-Therapeutic)

Beyond seeking direct applications, this compound can serve as a scaffold for creating sophisticated chemical tools for basic research. Analogues of N-(thiazol-2-yl)-benzamide have been identified as selective antagonists for the Zinc-Activated Channel (ZAC), demonstrating that this chemical framework can be tailored for high-affinity interactions with protein targets. nih.govsemanticscholar.org

This principle can be redirected for non-therapeutic purposes by designing and synthesizing analogues that function as molecular probes. For example, installing a fluorescent reporter group onto the benzamide (B126) or thiazole ring could create a probe for visualizing specific cellular components or processes via fluorescence microscopy. Alternatively, incorporating a photo-reactive group could yield a photoaffinity label to identify unknown binding partners of this scaffold within a complex biological system. Furthermore, the development of radiolabeled versions, such as a derivative containing Carbon-11, could enable its use in Positron Emission Tomography (PET) imaging to study the distribution of a particular receptor or enzyme in vivo, purely for research purposes. evitachem.com These molecular probes would be invaluable tools for dissecting complex biological pathways without a therapeutic goal.

Q & A

Q. What synthetic methodologies are optimal for preparing 4-Methyl-NNN-(1,3-thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling a benzoyl chloride derivative with 2-aminothiazole under mild conditions. Key steps include:

- Reagent Selection : Use 4-methylbenzoyl chloride and 2-aminothiazole in a dichloromethane solvent with triethylamine as a base to neutralize HCl .

- Reaction Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) can track progress.

- Purification : Recrystallization from methanol yields pure product (61–70% efficiency) .

Q. Critical Parameters :

- Temperature : Room temperature avoids side reactions (e.g., thiazole ring decomposition).

- Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance solubility of intermediates.

- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes unreacted starting material.

Q. How is the molecular structure of 4-Methyl-NNN-(1,3-thiazol-2-yl)benzamide validated experimentally?

Answer: Primary Methods :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and dihedral angles. For example, the planar amide moiety (C8-N1-C7-O1) forms a 35.28° dihedral angle with the benzene ring and 10.14° with the thiazole ring .

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy : Confirms amide C=O stretch (~1680 cm) and N-H bend (~3300 cm) .

Q. Table 1: Key Crystallographic Data (from SCXRD)

| Parameter | Value |

|---|---|

| Space group | |

| Dihedral angle (benzene-thiazole) | 35.28° |

| Hydrogen bonds | N-H···N (2.89 Å) |

| R-factor | 0.046 |

Advanced Research Questions

Q. How can contradictory reports on the biological activity of 4-Methyl-NNN-(1,3-thiazol-2-yl)benzamide derivatives be resolved?

Answer: Contradictions in bioactivity (e.g., antimicrobial vs. anticancer efficacy) often arise from:

- Structural Variations : Minor substituent changes (e.g., methyl vs. methoxy groups) alter binding to targets like kinases or microbial enzymes .

- Assay Conditions : Variability in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) affects results.

Q. Methodological Solutions :

- Dose-Response Studies : Establish IC/MIC values across multiple concentrations.

- Structural-Activity Relationships (SAR) : Compare derivatives with systematic substitutions (e.g., halogenation at para positions) .

- Target Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding to conserved enzyme active sites (e.g., EGFR kinase) .

Q. What strategies are effective in resolving crystallographic ambiguities for thiazole-containing benzamides?

Answer: Challenges : Disorder in thiazole rings or solvent molecules complicates refinement. Solutions :

- High-Resolution Data : Collect diffraction data at synchrotron sources (λ = 0.7–1.0 Å) to achieve resolution < 0.8 Å .

- SHELX Refinement : Use SHELXL for anisotropic displacement parameter (ADP) refinement and hydrogen-bond network modeling .

- Twinned Data Handling : For twinned crystals, apply HKLF 5 in SHELXL and analyze using the Flack parameter .

Case Study :

For 2-fluoro--(1,3-thiazol-2-yl)benzamide, SHELXL refinement resolved dimer formation via N-H···N hydrogen bonds (2.89 Å), confirmed by Fourier difference maps .

Q. How do electronic effects of substituents influence the reactivity of 4-Methyl-NNN-(1,3-thiazol-2-yl)benzamide in nucleophilic substitution reactions?

Answer: Electronic Factors :

- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity at the amide carbonyl, facilitating nucleophilic attack (e.g., by amines or alkoxides).

- Electron-Donating Groups (EDGs) : Reduce reactivity but improve stability under acidic conditions.

Q. Experimental Design :

- Substituent Screening : Synthesize derivatives with -NO, -OCH, or -Cl groups at the benzene ring.

- Kinetic Studies : Monitor reaction rates (e.g., with piperidine) via F NMR (if fluorinated) or HPLC .

- Computational Analysis : Calculate Fukui indices (DFT, B3LYP/6-31G*) to predict reactive sites .

Q. Table 2: Reactivity Trends (Hypothetical Data)

| Substituent | (vs. H) | Fukui (Carbonyl C) |

|---|---|---|

| -NO | 3.2 | 0.45 |

| -Cl | 1.8 | 0.32 |

| -OCH | 0.6 | 0.18 |

Q. What analytical approaches differentiate polymorphic forms of 4-Methyl-NNN-(1,3-thiazol-2-yl)benzamide?

Answer: Techniques :

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from SCXRD.

- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions (e.g., Form I: 443 K, Form II: 435 K) .

- Solid-State NMR : Resolve distinct C chemical shifts for polymorphs (e.g., ±0.5 ppm variations) .

Case Example :

A 2° offset in PXRD peaks (e.g., 2θ = 12.4° vs. 12.8°) distinguishes polymorphs with altered hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.